![molecular formula C27H31N2O3S+ B1225898 2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
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Overview
Description
2-[2-[2-[(4-tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Synthesis and Polymer Research
A study by Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s using a monomer containing a pyridine heterocyclic group and a tert-butyl substituent, similar to the compound . These polymers showed good thermal stability and fluorescent properties, highlighting their potential use in materials science (Lu et al., 2014).
Catalysis and Polymerization
Research by Weberski et al. (2012) involved the synthesis of nickel(II) ethylene polymerization catalysts using tert-butyl-phenyl groups. The study demonstrated different polyethylenes' production, indicating the utility of these compounds in catalysis and polymerization processes (Weberski et al., 2012).
Organometallic Complexes
Chan et al. (2006) synthesized Zr(IV) complexes using a pyridine-bis(phenolate) moiety, related to the chemical structure of interest. These complexes showed excellent activity in ethylene polymerization, suggesting their application in creating novel organometallic complexes (Chan et al., 2006).
Drug Intermediate Synthesis
Asymmetric Synthesis
Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, which involved steps related to the compound of interest. This study highlights the compound's potential role in asymmetric synthesis and organic chemistry (Chung et al., 2005).
Hydrogenation Catalysis
A study by Magubane et al. (2017) involved compounds with structural similarities in catalyzing the transfer hydrogenation of ketones. This research could indicate potential applications in catalytic processes (Magubane et al., 2017).
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) on photoinduced direct oxidative annulation involving compounds structurally similar to the one could hint at applications in photochemical reactions (Zhang et al., 2017).
Antimicrobial Activity
Wardkhan et al. (2008) synthesized compounds carrying a phenylthio moiety with observed antimicrobial activities. This suggests potential pharmaceutical applications for the specified compound (Wardkhan et al., 2008).
Pharmaceutical Metabolism
A study by Yoo et al. (2008) on the metabolism of a dipeptidyl peptidase-4 inhibitor, structurally related to the specified compound, offers insights into its potential role in pharmaceutical metabolism studies (Yoo et al., 2008).
Organic Synthesis
Zhu et al. (2003) reported a phosphine-catalyzed annulation synthesis involving compounds with structural similarities. This indicates potential applications in organic synthesis methodologies (Zhu et al., 2003).
properties
Product Name |
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone |
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Molecular Formula |
C27H31N2O3S+ |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C27H31N2O3S/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32/h6-12,14,16-17H,13,15,18H2,1-5H3/q+1 |
InChI Key |
FCSPLBHOFZPWNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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